2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide
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Overview
Description
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzyl group, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine group of the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring or benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound may be studied for its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological properties.
Chemical Biology: Researchers can use this compound to probe biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-N-((1-phenylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-methylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-ethylpiperidin-3-yl)methyl)-3-methylbutanamide
Uniqueness
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is unique due to the presence of the benzyl group, which can influence its binding affinity and selectivity towards specific biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-11-16-9-6-10-21(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,19H2,1-2H3,(H,20,22) |
InChI Key |
FXGINOAOKXSQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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